NTI hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C26H27ClN2O3 |
|---|---|
Molecular Weight |
451.0 g/mol |
IUPAC Name |
(2S,13R)-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride |
InChI |
InChI=1S/C26H26N2O3.ClH/c29-19-8-7-15-11-20-26(30)12-17-16-3-1-2-4-18(16)27-22(17)24-25(26,21(15)23(19)31-24)9-10-28(20)13-14-5-6-14;/h1-4,7-8,14,20,24,27,29-30H,5-6,9-13H2;1H/t20?,24-,25?,26+;/m0./s1 |
InChI Key |
KNJKRQXCFJCQHC-ONIXXLMQSA-N |
Isomeric SMILES |
C1CC1CN2CCC34[C@@H]5C6=C(C[C@]3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6.Cl |
Canonical SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6.Cl |
Origin of Product |
United States |
Synthetic Methodologies for Naltrindole Hydrochloride and Analogs
Classical and Contemporary Approaches to Naltrindole (B39905) Core Synthesis
The construction of the intricate indole-fused morphinan (B1239233) skeleton of naltrindole has been predominantly achieved through the Fischer indole (B1671886) synthesis, a classic and versatile method for indole formation. Modern adaptations of this reaction have focused on improving efficiency, safety, and environmental impact.
Fischer Indolization in Aqueous Media and Mildly Acidic Conditions
A significant advancement in the synthesis of naltrindole involves the application of the Fischer indole synthesis in purely aqueous media. rsc.orgresearchgate.net This "green chemistry" approach offers a simple and efficient preparation of naltrindole and its analogs. rsc.org The reaction is typically carried out under mildly acidic to almost neutral conditions, often by simply using the hydrochloride salts of the reactants in boiling water. rsc.orgresearchgate.net This method avoids the use of corrosive acids and organic solvents, making the process more environmentally friendly. rsc.org The desired products often precipitate from the reaction mixture and can be isolated in good to excellent yields with high purity by simple filtration. rsc.orgresearchgate.net
Utilization of Naltrexone (B1662487) Hydrochloride as a Precursor
Naltrexone hydrochloride is the universally employed starting material for the synthesis of the naltrindole core. rsc.orgumich.edunih.govorganic-chemistry.org This readily available morphinan derivative provides the foundational C-ring onto which the indole moiety is fused. nih.gov The key synthetic transformation is the condensation of naltrexone with a substituted or unsubstituted phenylhydrazine (B124118). umich.eduwikipedia.org For the synthesis of the parent naltrindole, naltrexone hydrochloride is reacted with phenylhydrazine hydrochloride. umich.edu This reaction directly constructs the indole ring system onto the morphinan backbone, yielding the naltrindole structure. nih.gov
Evaluation of Reaction Conditions and Yield Optimization
The optimization of reaction conditions for the Fischer indolization of naltrexone is crucial for achieving high yields and purity. The reaction can be performed under various acidic conditions, ranging from mildly acidic aqueous solutions to harsher conditions using acids like concentrated hydrochloric acid or glacial acetic acid. rsc.orgresearchgate.netnih.gov For instance, the synthesis of naltrindole itself via the condensation of naltrexone with phenylhydrazine under mild acidic conditions in water has been reported to yield the product in as high as 98%. umich.edu
However, the nature of the substituent on the phenylhydrazine can significantly impact the optimal reaction conditions and yield. While electron-rich and some electron-poor phenylhydrazines react efficiently in boiling water, certain substrates, like nitro-substituted phenylhydrazines, may fail to undergo cyclization under these mild aqueous conditions. rsc.org In such cases, more forcing conditions, such as a mixture of concentrated HCl and glacial acetic acid at elevated temperatures (e.g., 86-90 °C), may be necessary, although this can sometimes lead to lower yields. nih.gov For example, the synthesis of 7'-nitronaltrindole using 2-nitrophenylhydrazine (B1229437) hydrochloride in a concentrated HCl/glacial acetic acid mixture resulted in a yield of 37%. nih.gov The choice of acid catalyst, temperature, and reaction time are all critical parameters that must be fine-tuned to maximize the yield of the desired naltrindole analog. nih.gov
Strategies for Derivatization and Analog Preparation
The versatile naltrindole scaffold allows for extensive derivatization to probe structure-activity relationships and develop new pharmacological tools. Modifications are commonly introduced at the indole nitrogen (N-substituents) or on the indole's benzene (B151609) ring.
Introduction of N-Substituents (e.g., Sulfonamide, Alkyl, Amide)
A variety of N-substituents, including alkyl, amide, and sulfonamide groups, have been introduced to the naltrindole core to investigate their influence on pharmacological activity. The synthesis of these derivatives typically involves a multi-step sequence starting from naltrindole.
For the preparation of N-sulfonamide derivatives , a common strategy involves the sulfonylation of a protected nor-naltrindole intermediate. umich.edu For example, a key intermediate can be treated with a range of sulfonyl chlorides (RSO₂Cl) in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane (B109758) at 0 °C to afford the corresponding sulfonamide derivatives in yields ranging from 46-98%. umich.edunih.gov
The synthesis of N-alkyl derivatives , such as N-methylnaltrindole, can be achieved through the Fischer indole synthesis using the appropriately substituted phenylhydrazine (e.g., N-methyl-phenylhydrazine) with naltrexone. umich.edu Alternatively, N-alkylation can be performed on the naltrindole core itself, though this may require protection of other reactive functional groups.
The following table summarizes the synthesis of various N-sulfonamide naltrindole derivatives:
| Substituent (R) | Reagent | Yield (%) |
| Methyl | Methanesulfonyl chloride | 78 |
| Trifluoromethyl | Trifluoromethanesulfonic anhydride | 98 |
| Phenyl | Benzenesulfonyl chloride | 92 |
| 4-Methylphenyl | p-Toluenesulfonyl chloride | 86 |
| 4-Methoxyphenyl | 4-Methoxybenzenesulfonyl chloride | 95 |
| 4-Nitrophenyl | 4-Nitrobenzenesulfonyl chloride | 89 |
| 2-Naphthyl | Naphthalene-2-sulfonyl chloride | 75 |
| Cyclopropyl (B3062369) | Cyclopropanesulfonyl chloride | 46 |
| Vinyl | 2-Chloroethylsulfonyl chloride/NaOH | 56 |
Data sourced from a study on sulfonamide derivatives. umich.edunih.gov
Functionalization at Specific Positions (e.g., 5'-Methoxy, 7'-Fluoro)
Functionalization of the indole's benzene ring at specific positions (4', 5', 6', or 7') is another key strategy for creating diverse naltrindole analogs. This is typically achieved by using a correspondingly substituted phenylhydrazine in the Fischer indole synthesis with naltrexone. rsc.org
The synthesis of 7'-fluoro-naltrindole involves the reaction of naltrexone hydrochloride with 4-fluorophenylhydrazine hydrochloride. researchgate.net This reaction, when carried out in boiling water, has been shown to produce the desired 7'-fluoro-naltrindole in good yield. researchgate.net
The table below provides examples of naltrindole analogs with substituents on the indole ring, synthesized via the aqueous Fischer indolization method.
| Substituent | Phenylhydrazine Precursor | Reaction Conditions | Yield (%) | Purity (%) |
| 5'-Fluoro | 4-Fluorophenylhydrazine HCl | H₂O, boil | 91 | 98 |
| 5'-Chloro | 4-Chlorophenylhydrazine HCl | H₂O, boil | 94 | 98 |
| 5'-Bromo | 4-Bromophenylhydrazine HCl | H₂O, boil | 88 | 98 |
| 5'-Methyl | 4-Methylphenylhydrazine HCl | H₂O, boil | 93 | 98 |
| 7'-Fluoro | 2-Fluorophenylhydrazine HCl | H₂O, boil | 71 | 96 |
| 7'-Chloro | 2-Chlorophenylhydrazine HCl | 0.1 N HCl, filtration | 90 | 78 |
Data sourced from a study on Fischer indole synthesis in water. researchgate.net
Protection and Deprotection Strategies in Multistep Synthesis
The multistep synthesis of naltrindole (NTI) hydrochloride and its analogs is a complex process that necessitates the strategic use of protecting groups to ensure the chemoselectivity of reactions at various stages. Given the multiple reactive functional groups within the morphinan skeleton of the precursor, naltrexone, including a phenolic hydroxyl, a secondary allylic alcohol, a ketone, and a secondary amine, a carefully orchestrated protection and deprotection sequence is paramount for a successful synthesis. The choice of protecting groups is dictated by their stability under specific reaction conditions and the ability to be selectively removed without affecting other sensitive parts of the molecule. organic-chemistry.org
A common and pivotal step in the synthesis of naltrindole is the Fischer indolization of naltrexone with a substituted phenylhydrazine. nih.gov To prevent unwanted side reactions during this and subsequent transformations, the hydroxyl groups of naltrexone are often protected. One documented strategy involves the acetylation of both the phenolic and the secondary hydroxyl groups to form a diacetate derivative. This protection is typically achieved using acetic anhydride. nih.gov
Another key functional group that often requires protection is the tertiary amine. The 2,2,2-trichloroethoxycarbonyl (Troc) group is a versatile protecting group for amines. total-synthesis.comchem-station.com It is introduced by reacting the amine with 2,2,2-trichloroethyl chloroformate (Troc-Cl). total-synthesis.com The Troc group is stable under various conditions but can be selectively removed under reductive conditions, commonly using zinc powder in acetic acid or methanol, which proceeds via a β-elimination mechanism. total-synthesis.comyoutube.com This orthogonality is advantageous as it allows for deprotection without affecting acid-labile or base-labile protecting groups that might be present elsewhere in the molecule. total-synthesis.com
In the synthesis of more complex naltrindole analogs, other protecting groups such as the tert-butyloxycarbonyl (Boc) group for amines and silyl (B83357) ethers for hydroxyl groups are employed. The Boc group is readily introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is known for its sensitivity to acidic conditions, allowing for its removal with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). masterorganicchemistry.comfishersci.co.uk This acid-lability allows for selective deprotection in the presence of groups that are stable to acid but labile to other conditions. acsgcipr.org
Silyl ethers, such as the tert-butyldiphenylsilyl (TBDPS) group, are frequently used to protect hydroxyl groups, particularly the 6-OH group in morphinans. drugbank.com These groups are generally stable under a variety of reaction conditions but can be selectively cleaved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). drugbank.com The selective protection and deprotection of the different hydroxyl groups in the morphine skeleton is a critical aspect in the synthesis of advanced analogs. nih.gov
The following tables summarize the common protecting groups used in the synthesis of naltrindole and its analogs, along with the reagents for their installation and removal.
Table 1: Protecting Groups for Hydroxyl Groups
| Protecting Group | Functional Group Protected | Protection Reagent(s) | Deprotection Reagent(s) |
|---|---|---|---|
| Acetyl (Ac) | Phenolic and Secondary Hydroxyls | Acetic Anhydride | Basic or Acidic Hydrolysis |
Table 2: Protecting Groups for Amino Groups
| Protecting Group | Functional Group Protected | Protection Reagent(s) | Deprotection Reagent(s) |
|---|---|---|---|
| 2,2,2-Trichloroethoxycarbonyl (Troc) | Secondary/Tertiary Amine | Troc-Cl, Base | Zn, Acetic Acid or Methanol |
The strategic interplay of these protection and deprotection steps allows for the precise and efficient construction of the complex molecular architecture of naltrindole hydrochloride and its diverse analogs, enabling the exploration of their structure-activity relationships.
Mechanism of Action and Receptor Pharmacology
Selective Delta Opioid Receptor Antagonism
Naltrindole (B39905) is recognized for its high potency and selectivity as a non-peptide delta-opioid receptor antagonist. nih.govwikipedia.org Its development was a significant step forward from peptide-based antagonists, which are limited by their inability to cross the blood-brain barrier. wikipedia.org The selectivity of naltrindole is quantified by its binding affinity (Ki) for the different opioid receptor subtypes. In studies using cloned human opioid receptors, naltrindole demonstrates a much higher affinity for the delta-opioid receptor compared to the mu and kappa receptors. nih.gov
For instance, at delta receptors, its Ki value is in the low nanomolar range (around 0.02 nM), while its affinity for mu and kappa receptors is significantly lower, with Ki values of approximately 64 nM and 66 nM, respectively. nih.gov This marked difference in binding affinity underscores its utility as a selective tool for probing delta-opioid receptor function.
Interactive Table: Opioid Receptor Binding Affinity of Naltrindole
| Receptor Subtype | Ki (nM) |
| Delta (δ) | 0.02 |
| Mu (μ) | 64 |
| Kappa (κ) | 66 |
Note: Ki values represent the concentration of the drug that blocks 50% of the radioligand binding to the receptors. A lower Ki value indicates a higher binding affinity. Data sourced from studies on cloned opioid receptors. nih.gov
Elucidation of Ligand-Receptor Interactions
The interaction between naltrindole and the delta-opioid receptor has been a subject of extensive research, providing foundational insights into opioid receptor pharmacology. High-resolution crystal structures of the human delta-opioid receptor bound to naltrindole have revealed the atomic details of this interaction. wikipedia.orgnih.gov
The design of naltrindole is a classic example of the "message-address" concept in medicinal chemistry. umn.edunih.gov This concept posits that a ligand can be conceptualized as having two distinct components: a "message" component that is responsible for the ligand's intrinsic activity (efficacy), and an "address" component that dictates its receptor selectivity. nih.gov
In the case of naltrindole, the core morphinan (B1239233) structure, derived from naltrexone (B1662487), is considered the "message." wikipedia.orgnih.gov This part of the molecule is recognized by a highly conserved binding pocket across opioid receptor subtypes. nih.gov The "address" is the indole (B1671886) moiety attached to the C-ring of the morphinan base. wikipedia.orgnih.gov This indole group extends into a more divergent, upper region of the binding pocket of the delta-opioid receptor, which is rich in residues that determine subtype selectivity. nih.gov This specific interaction of the indole "address" with the delta-opioid receptor is what confers naltrindole its high selectivity for this receptor subtype. nih.gov
Modulation of Opioid Receptor Signaling Pathways
As a competitive antagonist, naltrindole blocks the binding of endogenous and exogenous agonists to the delta-opioid receptor, thereby inhibiting the intracellular signaling cascades that are normally initiated upon receptor activation. mdpi.commdpi.com Opioid receptors, including the delta subtype, are G protein-coupled receptors (GPCRs). nih.govresearchgate.net Agonist binding typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, inhibition of voltage-gated calcium channels, and activation of inwardly rectifying potassium channels. mdpi.com
Naltrindole's binding prevents these downstream effects. mdpi.com Interestingly, some studies have shown that under certain conditions, such as with specific receptor mutations, naltrindole can act as a potent β-arrestin-biased agonist. nih.govresearchgate.net Furthermore, naltrindole has been shown to reverse the activation of protein kinases like Akt, ERK, and STAT-3, which can be stimulated by opioid agonists. mdpi.com This modulation of signaling pathways is central to its pharmacological effects observed in preclinical models. mdpi.com
Investigational Pharmacological Effects in Preclinical Models
The selective antagonism of delta-opioid receptors by naltrindole has allowed for the investigation of the role of this receptor system in various physiological processes through preclinical studies.
Preclinical models of cephalic hypersensitivity are used to study conditions like migraines and other headache disorders. Research in this area investigates the role of various receptors and neurotransmitters in the underlying pathology of these conditions. The specific effects of NTI hydrochloride in these models would require a review of targeted studies that have utilized this compound to probe the involvement of the delta-opioid system in cephalic pain mechanisms.
Studies in animal models have demonstrated that naltrindole possesses cough-suppressant, or antitussive, effects. nih.gov In research on mice and rats with capsaicin-induced cough, intraperitoneal administration of naltrindole was found to decrease the number of coughs in a dose-dependent manner. nih.gov
The proposed mechanism for this antitussive effect is complex. While naltrindole is a delta-opioid receptor antagonist, its antitussive action appears to be mediated, at least in part, through other opioid receptors. nih.gov Pretreatment with a selective delta-opioid receptor agonist only partially reduced the antitussive effect of naltrindole. nih.gov Furthermore, the blockade of kappa-opioid receptors also partially antagonized naltrindole's cough-suppressant effect, while a mu-opioid receptor antagonist had no effect. nih.gov This suggests a potential involvement of kappa-opioid receptors in the antitussive action of naltrindole. nih.gov Another proposed mechanism involves the inhibition of G-protein-coupled inwardly rectifying K+ (GIRK) channels. nih.gov
Interactions with Other Opioid Receptor Subtypes (Mu and Kappa)
Naltrindole hydrochloride (NTI) is fundamentally characterized by its high potency and selectivity as an antagonist for the delta-opioid receptor (DOR). wikipedia.orgnih.gov Its pharmacological profile at the other classical opioid receptors, namely the mu-opioid receptor (MOR) and the kappa-opioid receptor (KOR), is primarily defined by a significantly lower binding affinity and antagonist potency. This pronounced selectivity is a cornerstone of its utility as a research tool, allowing for the specific investigation of DOR-mediated functions.
Detailed Research Findings
Research into the binding profile of naltrindole across the opioid receptor family consistently demonstrates its preference for the DOR. Binding inhibition studies using radiolabeled ligands have shown that while naltrindole binds with high affinity to DOR, its affinity for MOR and KOR is substantially lower, often in the micromolar range. nih.gov This indicates that significantly higher concentrations of naltrindole are required to occupy MOR and KOR compared to DOR.
For instance, studies in monkey brain membranes have highlighted naltrindole as a highly selective delta opioid ligand. documentsdelivered.com The structural basis for this selectivity has been elucidated through crystallographic studies. The binding pocket of opioid receptors can be conceptualized as having two main regions: a lower, highly conserved area responsible for the general binding of opioid ligands (the 'message'), and an upper, more variable region that confers subtype selectivity (the 'address'). researchgate.netnih.gov The unique residues in the 'address' region of the DOR accommodate the indole moiety of naltrindole, while steric hindrance from different residues in the corresponding regions of the MOR and KOR prevents such high-affinity binding. nih.gov
Functionally, naltrindole acts as an antagonist at all three receptor subtypes, meaning it blocks the action of opioid agonists. However, its potency as an antagonist mirrors its binding affinity profile. It is a potent antagonist at DOR, while its antagonist effects at MOR and KOR are considerably weaker. Some investigations have quantified these differences, revealing that naltrindole and its derivatives are more potent antagonists at kappa receptors than at mu receptors, although both are significantly less potent than at delta receptors. nih.gov In functional assays, such as those measuring G-protein activation ([³⁵S]-GTPγS binding), naltrindole shows no agonist activity at MOR or KOR, confirming its antagonist character at these sites. nih.gov
The functional interaction between receptors is also an area of study. Research suggests a functional interplay between delta and mu receptors, where naltrindole's blockade of DOR can affect the antinociceptive response to MOR agonists. nih.gov Conversely, similar studies have indicated a lack of functional interaction between delta and kappa receptors in certain physiological responses. nih.gov It is important to note that some biological effects of naltrindole, such as immunosuppression, have been observed even in mice lacking all three opioid receptors (mu, delta, and kappa), suggesting that in some contexts, its actions may be mediated by a non-opioid target. nih.gov
Interactive Data Tables
The following table summarizes the binding affinity of Naltrindole Hydrochloride for the mu (μ), kappa (κ), and delta (δ) opioid receptors. The binding affinity is represented by the inhibition constant (Ki), where a lower value indicates a higher binding affinity.
Note: Specific Ki values can vary between studies and experimental conditions (e.g., tissue source, radioligand used). The data presented represents a generalized summary of findings from multiple sources. nih.govdocumentsdelivered.comnih.gov
Structure Activity Relationship Sar Studies
Comprehensive Analysis of Structural Modifications on Delta Opioid Receptor Affinity and Efficacy
The development of naltrindole (B39905) from the non-selective opioid antagonist naltrexone (B1662487) was a pivotal moment in opioid research. It was hypothesized that attaching a phenyl-containing indole (B1671886) molecule to the C-ring of the naltrexone morphinan (B1239233) base could confer selectivity for the δ-opioid receptor, mimicking the interaction of the endogenous enkephalin peptides. wikipedia.org This proved to be a successful strategy, leading to a compound with high affinity and selectivity for the δ-opioid receptor. wikipedia.org
Subsequent research has focused on modifying various parts of the naltrindole scaffold to understand their roles in receptor binding and efficacy. Key areas of modification include the indole ring, the morphinan core, and the N-substituent.
Modifications of the Indole Ring:
The indole moiety is a critical determinant of naltrindole's high affinity and selectivity for the δ-opioid receptor. Studies involving the synthesis of analogues with substitutions on the indolic benzene (B151609) ring have shown that the position and nature of the substituent significantly impact receptor affinity. For instance, the introduction of bulky groups is generally better tolerated at the 7'-position than at other positions on the indole ring. nih.gov A series of analogues with phenyl, phenoxy, or benzyloxy groups at the 4'-, 5'-, 6'-, or 7'-positions revealed that the 7'-substituted compounds generally exhibited higher affinities for the δ-opioid receptor. nih.gov
Notably, the 7'-phenoxy analogue of naltrindole demonstrated a binding affinity (Ki) of 0.71 nM for the δ-receptor, which is comparable to that of naltrindole itself (Ki = 0.29 nM), and it displayed over 40-fold selectivity for the δ-receptor over mu (μ) and kappa (κ) receptors. nih.gov Conversely, moving the indole moiety to a different position on the morphinan skeleton, such as the 7,8-position, resulted in a significant decrease in potency, highlighting the optimal orientation of the indole for δ-receptor interaction. nih.gov
| Compound/Modification | δ-Opioid Receptor Affinity (Ki, nM) | μ-Opioid Receptor Affinity (Ki, nM) | κ-Opioid Receptor Affinity (Ki, nM) | Selectivity (δ vs. μ/κ) |
| Naltrindole (NTI) | 0.29 nih.gov | 12.3 nih.gov | 20.7 nih.gov | ~42-fold (vs. μ), ~71-fold (vs. κ) nih.gov |
| 7'-Phenoxy-NTI | 0.71 nih.gov | >30 nih.gov | >30 nih.gov | >40-fold nih.gov |
| 7,8-Indolomorphinan | ~17.4 (calculated from 1/60th potency of NTI) nih.gov | - | - | Significantly reduced nih.gov |
Modifications of the Morphinan Core:
The morphinan core of naltrindole, inherited from naltrexone, provides the fundamental scaffold for opioid receptor interaction. The 3-hydroxyl group on this core is of particular importance. Its removal or substitution generally leads to a decrease in affinity for all opioid receptors, underscoring its role in a crucial hydrogen bonding interaction within the receptor binding pocket.
Impact of N-Substituents on Functional Activity
The N-substituent on the morphinan nitrogen atom plays a pivotal role in determining the functional activity of naltrindole derivatives, influencing whether the compound acts as an antagonist, agonist, or even an inverse agonist. nih.govnih.gov While the cyclopropylmethyl group in naltrindole is typically associated with antagonist activity at opioid receptors, modifications to this substituent can dramatically alter the pharmacological profile. mdpi.com
Research has shown that replacing the cyclopropylmethyl group with various alkyl, acyl, or sulfonamide moieties can produce a wide spectrum of functional activities at the δ-opioid receptor. nih.govnih.gov For example, a study on N-sulfonamide derivatives of naltrindole found that the nature of the R-group in the R-SO2- substituent was critical. The cyclopropylsulfonamide derivative was identified as a potent full inverse agonist, while the phenethylsulfonamide analogue acted as a full agonist. nih.govnih.gov This demonstrates that the spatial and electronic properties of the N-substituent can modulate the conformational changes in the receptor upon binding, leading to different functional outcomes. nih.gov
| N-Substituent Modification | Functional Activity at δ-Opioid Receptor |
| Cyclopropylmethyl (Naltrindole) | Antagonist wikipedia.org |
| Cyclopropylsulfonamide | Potent Full Inverse Agonist nih.govnih.gov |
| Phenethylsulfonamide | Full Agonist nih.govnih.gov |
Role of Specific Structural Motifs in Receptor Selectivity and Antagonism
The high δ-opioid receptor selectivity of naltrindole is a direct consequence of the "message-address" concept, which posits that different parts of a ligand are responsible for binding and efficacy (the "message") and for receptor selectivity (the "address"). nih.gov For naltrindole, the morphinan core acts as the message, providing the essential interactions for opioid receptor binding, while the indole moiety serves as the address, conferring selectivity for the δ-receptor. nih.gov
Crystallographic studies of the δ-opioid receptor in complex with naltrindole have provided a structural basis for this concept. nih.govnih.gov The binding pocket of the δ-receptor has a lower, conserved region that accommodates the morphinan core, and an upper, more divergent region that interacts with the indole group. nih.govnih.gov A key residue in the δ-receptor, Trp274, forms a crucial interaction with the indole ring of naltrindole. In the μ- and κ-opioid receptors, the corresponding residues are bulkier (a tryptophan in μ and a tyrosine in κ), which would create a steric clash with the indole moiety, thus explaining naltrindole's lower affinity for these receptors. nih.gov
The antagonism of naltrindole is largely attributed to the N-cyclopropylmethyl group, a classic substituent known to confer antagonist properties to opioid ligands. mdpi.com This group is thought to stabilize an inactive conformation of the receptor, preventing the conformational changes necessary for receptor activation and signaling.
Comparative SAR with Related Opioid Ligands
A comparison of the structure-activity relationships of naltrindole with other opioid ligands, such as the non-selective antagonists naltrexone and naloxone (B1662785), further illuminates the basis of its δ-selectivity. Naltrexone and naloxone, which lack the indole moiety, are potent antagonists at μ- and κ-opioid receptors but have significantly lower affinity for the δ-receptor. nih.govresearchgate.net
| Ligand | δ-Opioid Receptor Affinity (pIC50/Ki) | μ-Opioid Receptor Affinity (pIC50/Ki) | κ-Opioid Receptor Affinity (pIC50/Ki) |
| Naltrindole | 9.6 (pIC50) nih.gov | 7.8 (pIC50) nih.gov | 7.2 (pIC50) nih.gov |
| Naltrexone | Lower affinity | High affinity researchgate.net | High affinity researchgate.net |
| Naloxone | 95 nM (Ki) nih.gov | 3.9 nM (Ki) nih.gov | 16 nM (Ki) nih.gov |
The data clearly shows that the addition of the indole ring to the naltrexone scaffold dramatically increases affinity for the δ-opioid receptor while maintaining or slightly reducing affinity for the μ- and κ-receptors, thereby conferring δ-selectivity. This underscores the critical role of the indole "address" in directing the ligand to the δ-receptor.
Furthermore, the functional effects of these antagonists can also differ. While naloxone and naltrexone are generally considered neutral antagonists, some naltrindole derivatives have been shown to act as inverse agonists, meaning they can reduce the basal, constitutive activity of the receptor. nih.govnih.gov
Computational and Molecular Modeling Investigations
Molecular Docking Studies of Naltrindole (B39905) Hydrochloride-Receptor Complexes
Molecular docking studies have been instrumental in elucidating the binding interactions between naltrindole hydrochloride (NTI) and its primary target, the delta-opioid receptor (δ-OR). These computational techniques predict the preferred orientation of naltrindole when bound to the receptor, providing critical insights into the molecular basis of its high affinity and selectivity.
Docking simulations consistently show that naltrindole settles into an exposed binding pocket of the δ-OR, a feature that may be common for G-protein-coupled receptors (GPCRs) that are activated by peptides. nih.gov The binding pocket of opioid receptors can be conceptually divided into two main regions: a lower, highly conserved part, and an upper, more variable part. nih.gov The interactions in the upper region are believed to confer subtype selectivity. nih.gov
The morphinan (B1239233) structure of naltrindole, like other opioid ligands, contains a "tyrosine" pharmacophore, which consists of a phenolic hydroxyl group near a positive charge. nih.gov This core element is crucial for binding. Docking studies reveal that the protonated amine of naltrindole forms a key salt bridge with a highly conserved aspartic acid residue (Asp1283.32) deep within the orthosteric binding site of the δ-OR. plos.org The phenolic hydroxyl group of the ligand also forms important hydrogen bonds with conserved histidine residues within the binding pocket. nih.gov
The selectivity of naltrindole for the δ-OR over the mu-opioid (µ-OR) and kappa-opioid (κ-OR) receptors is attributed to specific interactions within the more divergent "address" region of the binding pocket. nih.gov The indole (B1671886) moiety, attached to the C-ring of the morphinan base, extends into this upper part of the binding pocket, where it interacts with non-conserved amino acid residues unique to the δ-OR. nih.govwikipedia.org This interaction is a prime example of the 'message-address' model, where the morphinan core (the 'message') provides the necessary elements for opioid receptor activation or antagonism in general, while the indole group (the 'address') directs the ligand specifically to the δ-OR. nih.gov
| Naltrindole Moiety | Receptor Residue/Region | Type of Interaction | Significance |
|---|---|---|---|
| Protonated Amine | Aspartic Acid (Asp128) | Salt Bridge / Ionic | Anchors the ligand in the binding pocket. plos.org |
| Phenolic Hydroxyl | Histidine Residues | Hydrogen Bond | Contributes to binding affinity. nih.gov |
| Indole Group | Divergent "Address" Region | Hydrophobic/Van der Waals | Confers δ-OR selectivity. nih.gov |
Computational Simulation for Ligand-Delta Opioid Receptor Complex Understanding
Computational simulations, particularly molecular dynamics (MD), provide a dynamic view of the naltrindole-δ-OR complex, complementing the static picture from docking studies. These simulations model the movement of atoms over time, offering insights into the stability of the complex and the conformational changes induced by ligand binding. plos.org
Simulations of the naltrindole-bound δ-OR show that the ligand remains stably docked within the binding pocket. plos.org The antagonist nature of naltrindole is reflected in the receptor's conformational state during these simulations. In the presence of naltrindole, the transmembrane helices (TM5 and TM6) of the receptor maintain a conformation that is characteristic of an inactive state, remaining distant from each other at the intracellular side. plos.org This contrasts with simulations involving agonists, where these helices tend to move closer together, a necessary step for G-protein coupling and receptor activation. plos.org
Furthermore, MD simulations help to understand the role of water molecules and ions in the binding site. In simulations of the naltrindole-δ-OR complex, a region known as hydrophobic layer 2 (HL2) remains largely dehydrated. plos.org This is distinct from simulations with certain agonists where this layer becomes hydrated. plos.org These differences in hydration patterns within the binding pocket are believed to be a key factor in distinguishing between agonist and antagonist binding.
| Observation | Structural Implication | Reference |
|---|---|---|
| Stable ligand binding | Confirms the high affinity of naltrindole for the δ-OR. | plos.org |
| TM5 and TM6 remain distant | Receptor is stabilized in an inactive conformation, consistent with antagonist activity. | plos.org |
| Dehydrated hydrophobic layer (HL2) | Suggests a specific microenvironment associated with antagonist binding. | plos.org |
Potential Applications of X-ray Crystallographic and Cryo-Electron Microscopic Studies for Structural Insights
High-resolution structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are invaluable for providing definitive, atomic-level views of ligand-receptor complexes.
In 2012, the first X-ray crystal structure of the mouse δ-opioid receptor was solved while bound to naltrindole. nih.govwikipedia.orgwsu.edu This landmark achievement provided experimental validation for many of the predictions from molecular modeling. nih.gov The crystal structure confirmed that naltrindole binds in a deep, solvent-exposed pocket and revealed the precise orientation of the ligand. nih.gov It clearly showed the salt bridge between the ligand's amine and the receptor's aspartate residue and visualized the interactions of the indole group in the "address" region, offering a concrete structural explanation for naltrindole's δ-OR selectivity. nih.govnih.gov Comparing this structure with the subsequently solved structures of the µ-OR and κ-OR has been crucial for understanding the structural basis of ligand selectivity across the entire opioid receptor family. nih.govnih.gov
Cryo-EM has more recently emerged as a powerful tool for studying the structures of GPCRs, particularly in their active-state complexes with G-proteins. While the initial breakthrough for the δ-OR was with X-ray crystallography, cryo-EM has been used to determine the structure of the δ-OR-Gi complex bound to a small-molecule agonist. nih.gov Future cryo-EM studies could potentially solve the structure of the δ-OR bound to naltrindole in different functional states or as part of larger signaling complexes. This could provide unprecedented insights into how an antagonist like naltrindole prevents the conformational changes required for G-protein coupling and subsequent signaling. Such structures would be instrumental in the rational design of new therapeutic agents with tailored pharmacological profiles.
| Technique | Key Contribution for Naltrindole-δ-OR | Potential Future Application |
|---|---|---|
| X-ray Crystallography | Provided the first high-resolution structure of the naltrindole-δ-OR complex, validating binding models and revealing the basis of selectivity. nih.govnih.gov | Crystallizing the receptor with different naltrindole analogs to refine understanding of structure-activity relationships. |
| Cryo-Electron Microscopy (Cryo-EM) | Has been used to solve δ-OR active-state structures with agonists. nih.gov | Solving the structure of the naltrindole-bound δ-OR to directly visualize how an antagonist prevents receptor activation and G-protein coupling. |
Inability to Generate Article on "NTI hydrochloride" Due to Lack of Specific Analytical Data
Despite a comprehensive search for analytical methodologies related to the chemical compound "this compound," it was not possible to generate the requested article. The search did not yield specific research findings or data for "this compound" pertaining to the outlined spectroscopic and chromatographic techniques.
The user's instructions mandated a thorough and scientifically accurate article focusing solely on "this compound," structured around a detailed outline of analytical methods. This included specific data for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, High-Resolution Mass Spectrometry (HR-MS), High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography (UPLC).
The performed searches failed to locate any publications or datasets providing ¹H NMR, ¹³C NMR, IR spectra, or HR-MS fragmentation patterns specifically for a compound identified as "this compound." Similarly, no validated HPLC or UPLC methods for the purity assessment and quantification of "this compound" could be found.
Without this fundamental data, constructing an article that is both "thorough, informative, and scientifically accurate" as per the user's request is impossible. To proceed would require fabricating data, which would violate the core principles of scientific accuracy and responsible information generation. Therefore, the requested article on the analytical methodologies for the research and characterization of "this compound" cannot be produced.
Analytical Methodologies for Research and Characterization
Chromatographic Separations for Purity Assessment and Quantification
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a versatile and widely used chromatographic technique for the separation, identification, and purity assessment of compounds. sigmaaldrich.comfishersci.com It operates on the principle of adsorption chromatography, where components of a mixture are separated between a stationary phase (a thin layer of adsorbent material coated on a plate) and a mobile phase (a solvent or solvent mixture). sigmaaldrich.comscribd.com For a compound like NTI hydrochloride, which possesses an alkaloid-like structure, TLC provides a rapid and cost-effective analytical method. sigmaaldrich.comstackexchange.com
The stationary phase typically consists of silica gel G coated onto an inert support such as glass or aluminum. sigmaaldrich.comscribd.com The polarity of the stationary phase is a critical factor in the separation process. The mobile phase, a solvent system, is chosen based on the polarity of the analyte to achieve effective separation. For alkaloids, a common mobile phase composition involves a mixture of solvents like methanol and ammonia, which helps in reducing the tailing of basic compounds on the silica gel plate. scribd.com The basic nature of ammonia or other blockers like diethylamine in the eluent can improve the shape and migration of alkaloid spots. oup.com
To perform the analysis, a small amount of the this compound solution is spotted onto the baseline of the TLC plate. The plate is then placed in a sealed chromatographic chamber containing the mobile phase. As the mobile phase ascends the plate via capillary action, the analyte travels up the plate. sigmaaldrich.com The separation occurs based on the compound's differential affinity for the stationary and mobile phases; components with a lower affinity for the stationary phase and higher solubility in the mobile phase travel further up the plate. scribd.com
After the development, the plate is removed and dried. The separated spots can be visualized under UV light (if the compound is UV-active) or by using a chemical visualizing agent. fishersci.comscribd.com Dragendorff's reagent is a common choice for detecting alkaloids, typically producing orange or brown spots. scribd.comstackexchange.com The position of the spot is characterized by its Retention Factor (Rf value), which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front. scribd.com This value can be used for identification by comparing it to the Rf of a known standard run under the same conditions.
| Parameter | Description/Example | Reference |
|---|---|---|
| Stationary Phase | Silica gel G coated on aluminum or glass plates | scribd.com |
| Mobile Phase (Eluent) | Methanol:Ammonia (e.g., 200:3 v/v) | scribd.com |
| Sample Preparation | Solution of this compound in a suitable solvent like methanol | slideshare.net |
| Development | Ascending development in a saturated chromatographic chamber | sigmaaldrich.com |
| Visualization Method | 1. UV light (at 254 nm) 2. Spraying with Dragendorff's reagent | scribd.com |
| Identification | Comparison of the Rf value with that of a reference standard | scribd.com |
Development and Validation of Quantitative Analytical Methods for Naltrindole (B39905) Hydrochloride
The development and validation of a quantitative analytical method are crucial for determining the concentration of an active pharmaceutical ingredient (API) like Naltrindole Hydrochloride in bulk form or in research samples. actascientific.com High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose due to its high resolution, sensitivity, and precision. actascientific.comnih.gov The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose. ich.org The validation process is performed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2). amsbiopharma.comeuropa.euich.org
A stability-indicating HPLC method is developed to quantify the drug and resolve it from any potential degradation products that may form under stress conditions such as acid/base hydrolysis, oxidation, heat, and photolysis. researchgate.netnih.govajprd.com Forced degradation studies are conducted to produce these degradants and to demonstrate the specificity of the method. nih.gov
The validation of the analytical method involves assessing several key performance characteristics:
Specificity/Selectivity: This is the ability of the method to measure the analyte response accurately and specifically in the presence of other components, such as impurities or degradants. ich.orgamsbiopharma.com It is typically demonstrated by the absence of interfering peaks at the retention time of this compound in placebo and stressed samples. researchgate.net
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. amsbiopharma.com A minimum of five concentrations are typically used to establish linearity, and the results are evaluated by calculating the correlation coefficient (r²) of the regression line, which should ideally be close to 1. ich.org
Range: The range is the interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org
Accuracy: Accuracy expresses the closeness of agreement between the accepted true value and the value found. amsbiopharma.com It is often determined by recovery studies, where a known amount of pure drug is added to a sample matrix and the percentage of the analyte recovered is calculated. ich.org
Precision: Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. actascientific.com It is evaluated at two levels:
Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment. ich.org
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment. actascientific.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of analyte in a sample that can be detected but not necessarily quantitated. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. actascientific.com
Robustness: This parameter measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature), providing an indication of its reliability during normal usage. actascientific.com
The following tables present illustrative data for a typical HPLC method validation for this compound, based on common acceptance criteria.
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | e.g., 5-30 µg/mL | Defined by application |
| Regression Equation | e.g., y = 12345x + 678 | N/A |
| Correlation Coefficient (r²) | e.g., 0.9995 | ≥ 0.999 |
| Spiked Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
|---|---|---|---|
| 80% | 99.5% | 0.8% | Recovery: 98-102% %RSD: ≤ 2.0% |
| 100% | 100.2% | 0.6% | |
| 120% | 99.8% | 0.7% |
| Parameter | % RSD | Acceptance Criteria |
|---|---|---|
| Repeatability (n=6) | e.g., 0.9% | ≤ 2.0% |
| Intermediate Precision (n=6) | e.g., 1.2% | ≤ 2.0% |
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Limit of Detection (LOD) | e.g., 0.1 µg/mL | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | e.g., 0.3 µg/mL | Signal-to-Noise Ratio ≥ 10:1 |
| Robustness | %RSD < 2.0% for all varied conditions | Method remains unaffected; %RSD ≤ 2.0% |
Q & A
Q. What are the essential safety protocols for handling NTI hydrochloride in laboratory settings?
- Methodological Answer : this compound requires strict adherence to chemical safety guidelines. Key steps include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if handling powders to avoid inhalation .
- Engineering Controls : Conduct experiments in a fume hood to minimize aerosol exposure. Install emergency eyewash stations and safety showers .
- Training : Document training for all personnel, emphasizing hazard identification, decontamination procedures, and emergency response (e.g., first aid for inhalation or skin contact) .
- Waste Disposal : Dispose of unused material via certified hazardous waste services. Avoid long-term storage due to potential degradation .
Q. How can researchers determine the receptor selectivity profile of this compound?
- Methodological Answer : Receptor affinity (Ki values) is typically quantified via competitive radioligand binding assays. For this compound:
- Experimental Setup : Use cell membranes expressing δ, μ, or κ opioid receptors. Incubate with a radiolabeled agonist (e.g., [³H]-DAMGO for μ receptors) and varying NTI concentrations.
- Data Analysis : Calculate Ki values using the Cheng-Prusoff equation to normalize IC50 values. Reported Ki values for NTI are δ: 0.031 nM, μ: 3.8 nM, κ: 332.7 nM .
- Validation : Include positive controls (e.g., naloxone for μ receptors) and validate purity via HPLC (>98% by supplier specifications) .
Table 1 : Receptor Affinity of this compound
| Receptor Type | Ki (nM) | Assay Reference |
|---|---|---|
| δ-opioid | 0.031 | Radioligand binding |
| μ-opioid | 3.8 | Radioligand binding |
| κ-opioid | 332.7 | Radioligand binding |
Q. What experimental design principles apply to in vivo studies assessing NTI’s opioid antagonism?
- Methodological Answer :
- Dose-Response Curves : Administer NTI (e.g., 1 mg/kg intraperitoneally) 30 minutes prior to agonist (e.g., fentanyl). Use at least four agonist doses to construct pre- and post-antagonism curves .
- Endpoint Measurement : Calculate ED50 values via linear regression of % maximum possible effect (MPE). For example, thermal nociception assays (tail-flick test) quantify antinociceptive reversal .
- Controls : Include vehicle-treated groups and co-administer selective antagonists (e.g., nor-BNI for κ receptors) to confirm specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor affinity data for this compound across studies?
- Methodological Answer : Discrepancies often arise from assay conditions or receptor isoform variability. To address this:
- Standardize Assays : Replicate experiments using identical cell lines (e.g., CHO cells stably expressing human receptors) and buffer conditions (pH, temperature) .
- Meta-Analysis : Systematically review published Ki values using tools like the Cochrane Handbook’s risk-of-bias criteria, focusing on methodological rigor (e.g., radioligand purity, nonspecific binding correction) .
- Cross-Validation : Compare functional assays (e.g., GTPγS binding) with binding assays to confirm antagonism potency .
Q. What strategies enable integration of this compound into multi-target opioid studies?
- Methodological Answer : To study interactions between opioid receptor subtypes:
- Combination Antagonism : Co-administer NTI with μ-selective (naloxone) or κ-selective (nor-BNI) antagonists. Use isobolographic analysis to distinguish additive vs. synergistic effects .
- Behavioral Models : Employ conditioned place aversion (CPA) to dissociate δ-mediated affective vs. μ-mediated analgesic effects. Dose ranges should avoid off-target κ receptor effects .
- Data Integration : Use software like GraphPad Prism for non-linear regression modeling of receptor contribution ratios.
Q. What challenges arise in translating preclinical NTI findings to clinical applications?
- Methodological Answer :
- Species Differences : Validate NTI’s δ selectivity in primate models, as rodent receptor pharmacology may not fully mirror humans .
- Bioavailability Optimization : Assess pharmacokinetics (e.g., plasma half-life via LC-MS) and blood-brain barrier penetration using microdialysis in vivo .
- Clinical Endpoint Alignment : Align preclinical endpoints (e.g., NTI index for respiratory depression) with human biomarkers (e.g., PetCO2 monitoring) .
Table 2 : Key Parameters for Clinical Translation
| Parameter | Preclinical Model | Clinical Biomarker |
|---|---|---|
| Respiratory Safety | NTI Index (rodent) | PetCO2 in humans |
| Receptor Occupancy | Autoradiography | PET Imaging |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
